molecular formula C30H33Cl2F2N5O2 B1670937 Draflazine CAS No. 120770-34-5

Draflazine

Cat. No.: B1670937
CAS No.: 120770-34-5
M. Wt: 604.5 g/mol
InChI Key: IWMYIWLIESDFRZ-UHFFFAOYSA-N
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Description

Draflazine is a potent nucleoside transporter (NT) inhibitor that selectively targets equilibrative nucleoside transporter 1 (ENT1/SLC29A1). It exhibits high affinity for ENT1, with a dissociation constant ($Kd$) of 0.648 ng/mL plasma and maximal binding capacity ($B{max}$) of 155 ng/mL red blood cells (RBCs) . Its mechanism involves inhibiting adenosine uptake into erythrocytes and endothelial cells, thereby increasing extracellular adenosine bioavailability, which promotes vasodilation and mitigates ischemic damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Draflazine can be synthesized through a multi-step process involving the reaction of 4-amino-2,6-dichloroaniline with 5,5-bis(4-fluorophenyl)pentanoic acid, followed by cyclization with piperazine and subsequent acylation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures maintained between 25°C to 80°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Draflazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, amines, and substituted analogs .

Scientific Research Applications

Draflazine has a wide range of scientific research applications:

Mechanism of Action

Draflazine exerts its effects by inhibiting the equilibrative nucleoside transporter 1, thereby increasing the extracellular concentration of adenosine. This leads to enhanced activation of adenosine receptors, which mediate various cardioprotective effects, including vasodilation, anti-inflammatory responses, and protection against ischemic injury .

Comparison with Similar Compounds

Selectivity for ENT1 vs. ENT2

Draflazine is primarily ENT1-selective but has moderate ENT2 affinity. Key comparisons with other ENT inhibitors include:

Compound ENT1 Selectivity (Fold vs. ENT2) Key Structural Features Clinical Implications
This compound 2–6 (analog-dependent) Piperazine ring; high-affinity binding to Pro384/Phe452 (ENT1) Cardioprotection without cardiac depression
Dipyridamole >100 Non-piperazine; binds ENT1 via hydrophobic pockets Vasodilation, antiplatelet effects
Dilazep 5–10 Benzodiazepine core; ENT1/ENT2 dual inhibition Limited use due to side effects
FPMINT 0.1–0.2 (ENT2-selective) Modified piperazine; binds Gly198/Ser199 (ENT1) Experimental; ENT2-targeted therapies
Rapadocin ENT1-selective Macrocyclic structure Preclinical renal protection models
  • Structural Insights: this compound’s piperazine ring enables unique interactions with ENT1 residues Pro384 and Phe452, distinct from FPMINT’s binding to Gly198/Ser199/Glu200 . Modifications to the aminocarbonyl group on the piperazine ring enhance ENT2 selectivity (2–6-fold) in this compound analogs .
  • Species Differences : this compound exhibits 10-fold higher affinity for human vs. mouse ENT1, a critical consideration in translational research .

Pharmacokinetic Profiles

This compound’s nonlinear pharmacokinetics (PK) arise from saturable binding to erythrocyte nucleoside transporters:

Parameter This compound Dipyridamole Cilostazol
Plasma $t_{1/2}$ 11–30.5 h 10–12 h 11–13 h
RBC Binding 96% occupancy at 1 mg/h infusion Minimal Not applicable
Nonlinearity Yes (capacity-limited binding) No No
  • Mechanistic Basis: Snoeck’s PK model incorporates three peripheral compartments, with two representing high-affinity binding to RBCs and tissues . This explains this compound’s dose-dependent plasma accumulation and prolonged $t_{1/2}$ in whole blood (30.2–42.2 h) .

Binding Kinetics and Target Engagement

This compound analogs exhibit prolonged residence times (RT) on ENT1, correlating with enhanced efficacy:

Compound RT (min) Association Rate ($k_{on}$) Clinical Relevance
This compound 88 Moderate High target occupancy; bronchospasm risk
Analog 4 >600 Slow Extended RT reduces dosing frequency
Dilazep 44 Fast Short RT limits sustained effects
  • Functional Impact : this compound’s RT of 88 minutes ensures >90% transporter occupancy at therapeutic doses, but excessive occupancy risks bronchospasms .

Clinical Efficacy and Limitations

  • Advantages: Enhances adenosine-mediated vasodilation (31.5% nucleoside transport inhibition at 0.5 mg IV) without altering heart rate or blood pressure . No negative inotropy, unlike adenosine receptor agonists (e.g., R-PIA) .
  • Limitations :
    • Fails to improve postischemic myocardial recovery in rabbit models when combined with preconditioning .
    • Species-specific ENT1 binding complicates rodent-to-human extrapolation .

Biological Activity

Draflazine is a nucleoside transport inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and ischemic conditions. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound primarily inhibits the equilibrative nucleoside transporter 1 (ENT1), which plays a crucial role in the regulation of extracellular adenosine concentrations. By inhibiting ENT1, this compound enhances adenosine's biological effects, which can be beneficial in conditions such as ischemic heart disease and stroke.

Affinity and Binding Kinetics

Research has demonstrated that this compound exhibits high affinity for ENT1. A study reported a KiK_i value of 4.5 nmol/L for this compound in human myocardial membranes, indicating its potency compared to other inhibitors like dipyridamole, which had a tenfold lower affinity . The binding kinetics of this compound were characterized using radioligand competition assays, revealing that it has longer residence times at the ENT1 protein compared to other inhibitors .

Table 1: Binding Affinities of this compound Compared to Other Inhibitors

CompoundKd (nmol/L)Ki (nmol/L)Affinity Comparison
This compound0.84.5High
Dipyridamole-45Moderate
Dilazep--Unknown

Study on Myocardial Ischemia

A randomized controlled trial evaluated the safety and tolerability of this compound in patients with unstable angina and non-Q-wave infarction. The study involved 21 patients who received either this compound (3.5 mg) or a placebo via intravenous infusion. Results indicated that this compound was well tolerated, with fewer adverse events compared to the placebo group. The mean duration of chest pain was also reduced in patients treated with this compound, suggesting potential cardioprotective effects .

Functional Impact on Myocardial Contraction

Another study focused on the effects of this compound on myocardial contraction force. It was found that at concentrations up to 100 µmol/L, this compound did not produce negative inotropic effects in human atrial and ventricular myocardium. This characteristic is crucial for its potential use in cardiac preservation during transplantation procedures .

Research Findings

Recent studies have emphasized the importance of binding kinetics in drug discovery. This compound analogues displayed significant variations in their binding kinetics, which could influence their effectiveness as ENT1 inhibitors. The research highlighted that longer residence times at the transporter could enhance drug efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Draflazine’s hemodynamic effects in humans?

this compound’s hemodynamic effects are typically assessed using forearm blood flow (FBF) and forearm vascular resistance (FVR) measurements in human volunteers. Incremental intra-arterial doses (e.g., 100–2000 ng/100 mL forearm/min) are infused, with FBF measured via strain-gauge plethysmography. Ex vivo nucleoside transport inhibition is quantified using venous blood samples. For example, a dose of 2000 ng/100 mL achieved 87.1% transport inhibition . Dose-response curves guide optimal dosing (e.g., 250 ng/100 mL selected for minimal systemic effects) .

Q. How is this compound’s nucleoside transport inhibition quantified in vitro?

Binding assays with [3H]NBMPR (nitrobenzylthioinosine) in rat skeletal muscle microvascular endothelial cells (MVECs) or human erythrocyte membranes determine inhibitory constants (Ki). This compound’s Ki in MVECs is 17.74 ± 4 nM, indicating high-affinity competitive inhibition . Comparative studies show this compound is ~10x more potent than dipyridamole in human myocardial membranes .

Q. What methodologies confirm this compound’s specificity as a nucleoside transporter inhibitor?

Specificity is validated by:

  • Ex vivo adenosine breakdown inhibition (ABI) : this compound’s plasma IC50 is 3.76 ng/mL, correlating with erythrocyte nucleoside transporter occupancy .
  • Receptor antagonism studies : Caffeine (adenosine receptor blocker) negates this compound’s hemodynamic effects, confirming adenosine-mediated action .
  • Lack of direct cardiac effects : No negative inotropic effects observed in human atrial/ventricular tissue at ≤100 μM .

Advanced Research Questions

Q. How does this compound’s binding to erythrocytes influence its pharmacokinetic non-linearity?

this compound exhibits target-mediated drug disposition (TMDD) due to high-affinity binding to erythrocyte nucleoside transporters. Population modeling reveals a binding constant (Kd) of 0.385 ng/mL and maximal binding capacity (Bmax) of 158 ng/mL RBCs. Plasma clearance decreases with dose escalation, while whole-blood clearance increases, reflecting saturation of erythrocyte binding sites .

Q. Why does this compound increase baseline forearm norepinephrine appearance despite adenosine’s sympatholytic role?

In a study using lower-body negative pressure (LBNP) to stimulate sympathetic activity, this compound increased baseline norepinephrine appearance by 19.4% (CI: 6.3–47.0%) without altering total body spillover. This paradox may involve adenosine receptor subtype-specific effects (e.g., A2A-mediated afferent nerve stimulation) or interactions with co-transmitters like ATP . Notably, the vasoconstrictor response remained intact, suggesting postsynaptic compensation .

Q. What structural features of hENT1 determine this compound’s inhibitory potency?

Mutagenesis studies identify Phe-334 and Asn-338 in transmembrane domain 8 as critical residues. Phe-334 facilitates hydrophobic interactions with dilazep/dipyridamole, while Asn-338 forms hydrogen bonds with this compound’s hydrophilic groups. Mutations at these sites reduce this compound’s Ki by >50%, highlighting their role in binding pocket conformation .

Q. How does this compound’s tissue-specific binding affinity impact its therapeutic potential?

this compound’s Ki varies across tissues:

  • Erythrocytes : 4.5 nM
  • Myocardium : 4.5 nM
  • Microvascular endothelium : 17.74 nM This selectivity may explain its efficacy in cardiopreservation without cardiodepression, as it avoids direct myocardial adenosine receptor activation .

Properties

IUPAC Name

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYIWLIESDFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33Cl2F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869655
Record name 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120770-34-5
Record name Draflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120770-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Draflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DRAFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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